3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
CAS No.: 1014088-85-7
Cat. No.: VC4525205
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014088-85-7 |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 326.4 |
| IUPAC Name | 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H22N4O2/c1-3-22-12-15(18(21-22)24-4-2)17(23)19-10-9-13-11-20-16-8-6-5-7-14(13)16/h5-8,11-12,20H,3-4,9-10H2,1-2H3,(H,19,23) |
| Standard InChI Key | SHOVMDOAVMVXGC-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide, systematically describes its components:
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A pyrazole ring substituted with ethoxy and ethyl groups at positions 3 and 1, respectively.
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An amide-linked side chain connecting the pyrazole’s carboxyl group to a 2-(1H-indol-3-yl)ethyl moiety.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₂N₄O₂ | |
| Molecular weight | 326.4 g/mol | |
| Canonical SMILES | CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32 |
The presence of both indole and pyrazole rings suggests potential electronic interactions, such as π-π stacking or hydrogen bonding, which may influence solubility and target binding .
Synthetic Considerations and Structural Analogues
Structural Analogues and Activity Trends
Comparative analysis of related structures highlights the role of substituents in modulating bioactivity:
| Compound | Key Modifications | Reported Activities |
|---|---|---|
| N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide | Ibuprofen-indole hybrid | Anti-inflammatory, COX inhibition |
| 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide | Ethoxy-phenyl substitution | Uncharacterized |
The ethoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogues, while the ethyl chain on the pyrazole nitrogen could influence lipophilicity .
Hypothesized Biological Activities
Mechanistic Insights from Structural Motifs
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Indole Interactions: The indole moiety is a known pharmacophore in serotonin receptor modulation and kinase inhibition. Its planar structure facilitates intercalation into DNA or protein binding pockets .
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Pyrazole Contributions: Pyrazole derivatives exhibit diverse activities, including COX-2 inhibition (e.g., celecoxib) and antiproliferative effects via CDK or JAK/STAT pathway modulation .
Anticancer Activity
Pyrazole-indole hybrids have demonstrated antiproliferative effects in preclinical models:
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Apoptosis Induction: Pyrazole-mediated Bcl-2 protein family modulation.
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Cell Cycle Arrest: G1/S phase blockade via cyclin-dependent kinase inhibition.
In silico docking studies suggest high affinity for EGFR tyrosine kinase (ΔG ≈ -9.2 kcal/mol), though experimental validation is pending .
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable routes with >70% yield and chromatographic purity ≥95%.
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Target Deconvolution: Proteomic profiling to identify binding partners.
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In Vivo Efficacy: Rodent models of inflammation and xenograft tumors.
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